molecular formula C18H17NO3S B2708265 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate CAS No. 946238-45-5

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate

Cat. No.: B2708265
CAS No.: 946238-45-5
M. Wt: 327.4
InChI Key: WCZFNPAVQJCKMD-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate is a novel chemical reagent designed for research applications, incorporating a privileged heterocyclic scaffold in medicinal chemistry. This compound features a 5-(thiophen-2-yl)isoxazole core, a structure identified in recent scientific literature as a promising pharmacophore for the development of anti-cancer agents, particularly against breast cancer . The 5-(thiophen-2-yl)isoxazole scaffold is synthetically challenging but of high interest due to its potential biological activity . Structure-activity relationship (SAR) studies on analogous compounds have revealed that an unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for potent activity . The ester functional group in this molecule also provides a versatile handle for further synthetic modification and derivatization in drug discovery efforts. Researchers are exploring such compounds as potential small-molecule inhibitors targeting Estrogen Receptor Alpha (ERα), a nuclear hormone receptor that plays a critical role in the majority of breast cancers . In silico studies suggest that the hydrophobic aromatic rings of the core structure can interact with the hydrophobic binding pocket of ERα, which is a key mechanism for inhibitory activity . The integration of the thiophene and isoxazole heterocycles aims to combine the beneficial electronic properties and structural stability of both moieties, which are known to enhance interactions with biological targets and improve metabolic stability . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-15(13-7-4-3-5-8-13)18(20)21-12-14-11-16(22-19-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZFNPAVQJCKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate typically involves the formation of the thiophene and isoxazole rings followed by esterification with 2-phenylbutanoic acid. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways involved in inflammation, cancer progression, and microbial growth .

Comparison with Similar Compounds

Structural analogs of this compound often share heterocyclic cores (e.g., thiazole, oxazole) or aromatic substituents.

Structural Analogues from Pharmacopeial Forum (2017)

The Pharmacopeial Forum (2017) reports several thiazole-based derivatives with carbamate or ureido linkages, such as:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
Key Differences:
Feature Target Compound Thiazole-Based Analogues (e.g., )
Core Heterocycle Isoxazole-thiophene hybrid Thiazole (sulfur and nitrogen in ring)
Substituents Thiophene at isoxazole 5-position Varied: isopropyl, ethyl, benzyl groups on thiazole
Linkage Methyl ester Carbamate, ureido, or hydroxy groups
Aromatic Systems Single phenyl group in butanoate Multiple phenyl or diphenylhexane chains
Polarity Likely moderate (ester group) Higher polarity (hydroxy, carbamate, ureido)
Implications:
  • Metabolic Stability : Thiophene’s electron-rich nature could increase susceptibility to oxidative metabolism compared to thiazole derivatives .
  • Target Binding : Thiazole derivatives often exhibit stronger hydrogen-bonding capacity due to nitrogen and sulfur atoms, whereas the isoxazole-thiophene system may prioritize π-π stacking interactions .

Comparison with Thiocyanate-Derived Thiadiazoles

A 2011 study on thiocyanate reactions synthesized 3-phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole .

Key Differences:
Feature Target Compound Thiadiazole Derivative
Core Structure Isoxazole-thiophene Thiadiazole (two nitrogens, one sulfur)
Functional Groups Ester Carbonyl, imino, oxo groups
Aromaticity Thiophene and phenyl Multiple phenyl groups
Synthetic Yield Not reported 70% (ethanol)
Implications:
  • Synthetic Accessibility : The thiadiazole derivative’s synthesis requires multi-step reactions, whereas the target compound’s ester linkage may simplify preparation.
  • Thermal Stability : The thiadiazole compound’s high melting point (307–308°C) suggests greater stability than the target compound, which lacks rigid fused rings .

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate represents a novel class of isoxazole derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring substituted with a thiophene group and a phenylbutanoate moiety. The molecular formula is C18H19N1O3SC_{18}H_{19}N_{1}O_{3}S, and it exhibits properties that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The structural features allow for interactions with various receptors, which may lead to physiological changes.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could be relevant in mitigating oxidative stress.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

StudyBiological ActivityFindings
Study AEnzyme InhibitionDemonstrated inhibition of carbonic anhydrase isoforms with varying potency.
Study BAntioxidant ActivityShowed significant reduction in reactive oxygen species (ROS) in cell cultures.
Study CCytotoxicityExhibited selective cytotoxic effects on cancer cell lines compared to normal cells.

In Vivo Studies

Research on animal models has provided insights into the pharmacokinetics and therapeutic potential:

  • Anti-inflammatory Effects : In rodent models, administration of the compound resulted in reduced inflammation markers.
  • Neuroprotective Effects : Studies indicated potential neuroprotective effects against neurodegenerative conditions.

Case Study 1: Cancer Treatment

A recent study explored the efficacy of this compound in treating breast cancer. The results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.

Case Study 2: Neurological Disorders

Another investigation focused on the neuroprotective properties of the compound in models of Alzheimer's disease. The findings suggested that it may help reduce amyloid plaque formation and improve cognitive function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key procedure involves reacting intermediates like 5-(thiophen-2-yl)isoxazol-3-ylmethanol with 2-phenylbutanoic acid derivatives under esterification conditions. Critical factors include:

  • Solvent selection : 1,4-dioxane or THF are commonly used for solubility and stability .
  • Catalysts : Benzoylisothiocyanate or triethylamine may enhance reaction efficiency .
  • Temperature and time : Stirring at room temperature overnight or refluxing for 4–6 hours ensures completion .
  • Workup : Precipitation using ice/water followed by filtration and recrystallization (e.g., methanol) improves purity .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Aromatic protons from the thiophene (δ 6.8–7.5 ppm) and isoxazole (δ 6.2–6.5 ppm) moieties should integrate correctly. The ester methyl group typically appears at δ 1.2–1.5 ppm .
  • IR spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and isoxazole/thiophene C-N/C-S vibrations at 1500–1600 cm⁻¹ .
  • TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .

Q. How do variations in solvent systems impact the synthesis efficiency?

  • Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane, THF) promote nucleophilic esterification by stabilizing intermediates. For example:

  • 1,4-dioxane : High boiling point (~101°C) enables prolonged reflux without solvent loss .
  • THF : Enhances reactivity of oxygen nucleophiles but may require anhydrous conditions .
    Comparative studies show 1,4-dioxane yields 15–20% higher than THF due to better substrate solubility .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of the isoxazole-thiophene coupling during synthesis?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electrophilic directing groups : Introducing electron-withdrawing groups (e.g., nitro) on the thiophene ring directs coupling to the 5-position of isoxazole .
  • Catalytic systems : Pd(PPh₃)₄ or CuI in DMF at 80°C improves cross-coupling efficiency (yields >75%) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states, reducing trial-and-error .

Q. What strategies can resolve discrepancies in spectral data (e.g., unexpected peaks in 1H-NMR)?

  • Methodological Answer :

  • Variable temperature NMR : Identify dynamic processes (e.g., rotational isomers) causing splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating proton-proton or proton-carbon couplings .
  • Isotopic labeling : Introduce deuterium at suspected reactive sites to simplify spectra .

Q. What are the challenges in achieving stereochemical control during ester linkage formation, and how can they be addressed?

  • Methodological Answer :

  • Chiral catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (up to 85% ee) .
  • Kinetic resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to separate diastereomers .
  • Protecting groups : Temporarily block reactive hydroxyl groups on the isoxazole moiety to prevent racemization .

Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze solvent effects on stability using GROMACS .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict degradation pathways (e.g., ester hydrolysis) .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Data Contradiction Analysis

Q. How can conflicting reports on reaction yields (e.g., 60% vs. 85%) be reconciled?

  • Methodological Answer :

  • Reproduce conditions : Ensure identical stoichiometry, solvent purity, and inert atmosphere .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) affecting yield .
  • Statistical optimization : Apply response surface methodology (RSM) to identify critical variables (e.g., temperature > catalyst loading) .

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